Cas no 1341897-21-9 (4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine)

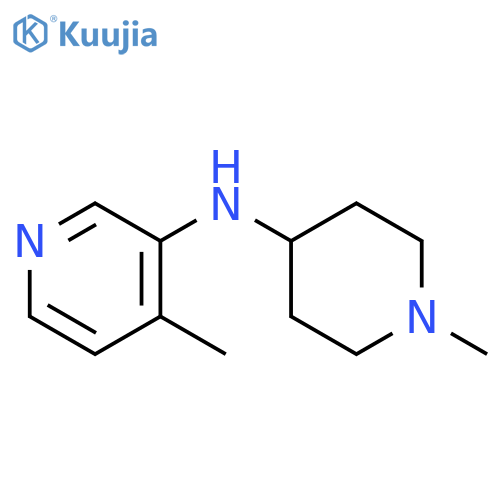

1341897-21-9 structure

商品名:4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine

CAS番号:1341897-21-9

MF:C12H19N3

メガワット:205.299362421036

CID:5573095

4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine 化学的及び物理的性質

名前と識別子

-

- 3-Pyridinamine, 4-methyl-N-(1-methyl-4-piperidinyl)-

- 4-methyl-n-(1-methylpiperidin-4-yl)pyridin-3-amine

- 4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine

-

- インチ: 1S/C12H19N3/c1-10-3-6-13-9-12(10)14-11-4-7-15(2)8-5-11/h3,6,9,11,14H,4-5,7-8H2,1-2H3

- InChIKey: PGHDKIGOOFLSCA-UHFFFAOYSA-N

- ほほえんだ: C1=NC=CC(C)=C1NC1CCN(C)CC1

じっけんとくせい

- 密度みつど: 1.069±0.06 g/cm3(Predicted)

- ふってん: 343.9±42.0 °C(Predicted)

- 酸性度係数(pKa): 8.75±0.10(Predicted)

4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M256311-100mg |

4-methyl-n-(1-methylpiperidin-4-yl)pyridin-3-amine |

1341897-21-9 | 100mg |

$ 185.00 | 2022-06-04 | ||

| Life Chemicals | F8888-3908-0.5g |

4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine |

1341897-21-9 | 95%+ | 0.5g |

$688.0 | 2023-09-05 | |

| Enamine | EN300-161270-0.1g |

4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine |

1341897-21-9 | 95.0% | 0.1g |

$615.0 | 2025-02-20 | |

| TRC | M256311-1g |

4-methyl-n-(1-methylpiperidin-4-yl)pyridin-3-amine |

1341897-21-9 | 1g |

$ 1045.00 | 2022-06-04 | ||

| Enamine | EN300-161270-0.05g |

4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine |

1341897-21-9 | 95.0% | 0.05g |

$587.0 | 2025-02-20 | |

| Enamine | EN300-161270-0.25g |

4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine |

1341897-21-9 | 95.0% | 0.25g |

$642.0 | 2025-02-20 | |

| Enamine | EN300-161270-0.5g |

4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine |

1341897-21-9 | 95.0% | 0.5g |

$671.0 | 2025-02-20 | |

| Enamine | EN300-161270-5.0g |

4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine |

1341897-21-9 | 95.0% | 5.0g |

$2028.0 | 2025-02-20 | |

| Enamine | EN300-161270-2.5g |

4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine |

1341897-21-9 | 95.0% | 2.5g |

$1370.0 | 2025-02-20 | |

| Life Chemicals | F8888-3908-5g |

4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine |

1341897-21-9 | 95%+ | 5g |

$2175.0 | 2023-09-05 |

4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine 関連文献

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

1341897-21-9 (4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine) 関連製品

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

推奨される供給者

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量